tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate
CAS No.: 684222-75-1
Cat. No.: VC16559981
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 684222-75-1 |
|---|---|
| Molecular Formula | C16H22N4O2 |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | tert-butyl 4-imidazo[1,2-a]pyridin-5-ylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-11-9-18(10-12-19)14-6-4-5-13-17-7-8-20(13)14/h4-8H,9-12H2,1-3H3 |
| Standard InChI Key | OANYJDSVDHTBDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=NC=CN32 |
Introduction
Synthetic Methodologies
The synthesis of tert-butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate likely follows multi-step protocols common to imidazo[1,2-a]pyridine-piperazine hybrids. A plausible route, inferred from analogous syntheses , involves:
Step 1: Formation of Imidazo[1,2-a]pyridine Core
Reaction of 2-aminopyridine derivatives with α-haloketones or esters under reflux conditions. For example:
This step typically proceeds via cyclocondensation, with the bromine atom serving as a handle for subsequent cross-coupling reactions .
Step 2: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of the bromoimidazopyridine with a boronic ester-functionalized piperazine:
Optimized conditions from related syntheses suggest using bis(pinacolato)diboron, PdCl(dppf) catalyst, and potassium acetate in refluxing dioxane .
Step 3: Carbamate Protection
Biological Activity and Mechanism
While direct studies on tert-butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate are scarce, structurally related compounds exhibit pronounced activity against kinase signaling pathways:
PI3K/mTOR Dual Inhibition
A carbon-11 labeled analog, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide, demonstrated potent inhibition of PI3K (IC = 0.20 nM) and mTOR (IC = 21 nM) . The imidazo[1,2-a]pyridine moiety was critical for ATP-competitive binding in the kinase domain.
Structure-Activity Relationships (SAR):
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Imidazo[1,2-a]pyridine Substitution: Electron-donating groups at position 5 (as in the target compound) enhance π-stacking with hydrophobic kinase pockets .
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Piperazine Flexibility: The unconstrained diamine ring enables conformational adaptation to variable active site geometries.
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tert-Butyl Carbamate: Mitigates oxidative metabolism in hepatic microsomes, prolonging plasma half-life .
Comparative Analysis with Structural Analogs
The imidazo[1,2-a]pyridine system’s extended conjugation enhances target affinity but may reduce aqueous solubility compared to simpler pyridine derivatives.
Future Research Directions
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In Vitro Profiling: Screen against kinase panels to identify primary targets.
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Prodrug Development: Mask the carboxylate to enhance CNS penetration.
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Isotopic Labeling: Explore C incorporation at the tert-butyl group for imaging applications .
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Structure Optimization: Introduce solubilizing groups (e.g., PEG chains) without compromising target engagement.
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